![molecular formula C6H4Cl2N4O B14432624 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile CAS No. 74862-21-8](/img/structure/B14432624.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-hydroxypropanenitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of one of the chlorine atoms with the hydroxy group of 3-hydroxypropanenitrile . The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a triazine derivative with an amino group .
Scientific Research Applications
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
- **4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This gives it distinct chemical properties and reactivity compared to other triazine derivatives .
Properties
CAS No. |
74862-21-8 |
|---|---|
Molecular Formula |
C6H4Cl2N4O |
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile |
InChI |
InChI=1S/C6H4Cl2N4O/c7-4-10-5(8)12-6(11-4)13-3-1-2-9/h1,3H2 |
InChI Key |
XABHZZUCABWBIW-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
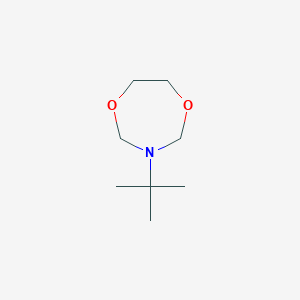

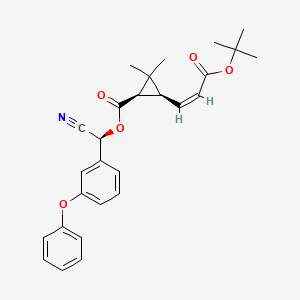
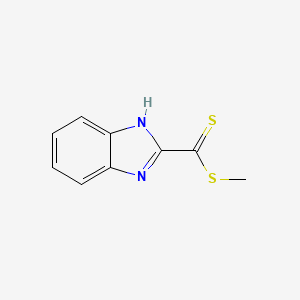
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
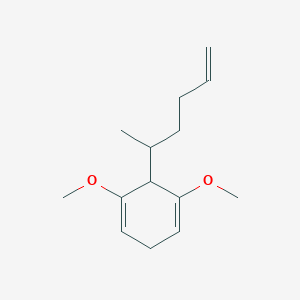
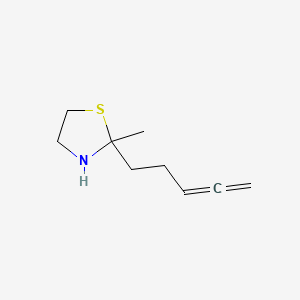


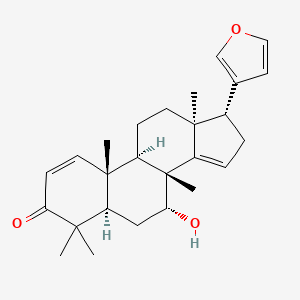
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
